(2R,3S)-2-Methyltetrahydrofuran-3-thiol
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Overview
Description
(2R,3S)-2-Methyltetrahydrofuran-3-thiol is a chiral organosulfur compound with a unique structure that includes a tetrahydrofuran ring substituted with a methyl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Methyltetrahydrofuran-3-thiol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyltetrahydrofuran and thiol-containing reagents.
Reaction Conditions: The key step involves the introduction of the thiol group. This can be achieved through nucleophilic substitution reactions where a thiol reagent reacts with a suitable leaving group on the tetrahydrofuran ring.
Catalysts and Solvents: Common catalysts include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Continuous Flow Reactors: These reactors allow for better control over reaction conditions and can handle larger volumes of reactants.
Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-Methyltetrahydrofuran-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: Reduction reactions can convert the thiol group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
(2R,3S)-2-Methyltetrahydrofuran-3-thiol has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: The compound’s chiral nature makes it valuable in the synthesis of enantiomerically pure drugs.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which (2R,3S)-2-Methyltetrahydrofuran-3-thiol exerts its effects involves interactions with various molecular targets:
Thiol Group Reactivity: The thiol group can form covalent bonds with electrophilic centers in other molecules, leading to the formation of new compounds.
Chiral Interactions: The compound’s chirality allows it to interact selectively with other chiral molecules, which is important in asymmetric synthesis and drug design.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2,3-Dimethyltetrahydrofuran: Similar structure but lacks the thiol group.
(2R,3S)-2-Methyltetrahydrofuran-3-ol: Contains a hydroxyl group instead of a thiol group.
Uniqueness
(2R,3S)-2-Methyltetrahydrofuran-3-thiol is unique due to the presence of both a thiol group and a chiral center, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in applications requiring specific interactions with other chiral or electrophilic molecules.
Properties
CAS No. |
296234-04-3 |
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Molecular Formula |
C5H10OS |
Molecular Weight |
118.20 g/mol |
IUPAC Name |
(2R,3S)-2-methyloxolane-3-thiol |
InChI |
InChI=1S/C5H10OS/c1-4-5(7)2-3-6-4/h4-5,7H,2-3H2,1H3/t4-,5+/m1/s1 |
InChI Key |
DBPHPBLAKVZXOY-UHNVWZDZSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CCO1)S |
Canonical SMILES |
CC1C(CCO1)S |
Origin of Product |
United States |
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